molecular formula C15H15N3O3S B2365258 4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione CAS No. 901721-16-2

4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione

Cat. No.: B2365258
CAS No.: 901721-16-2
M. Wt: 317.36
InChI Key: RJSQEFBWTUXUFV-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione is a quinazoline derivative characterized by a thione group at position 2, a furan-2-ylmethylamino substituent at position 4, and methoxy groups at positions 6 and 5. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 6,7-dimethoxy substitution pattern is shared with several analogs, suggesting a role in modulating electronic properties and binding interactions .

Properties

IUPAC Name

4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18-14(10)16-8-9-4-3-5-21-9/h3-7H,8H2,1-2H3,(H2,16,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSQEFBWTUXUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction-Cyclization Sequence

This method, adapted from patented protocols for analogous quinazolines, begins with veratrole (1,2-dimethoxybenzene) as the starting material.

Step 1: Nitration
Veratrole undergoes nitration at low temperatures (−5°C to 0°C) using concentrated nitric acid, yielding 3,4-dimethoxynitrobenzene. Key parameters:

  • Nitrating agent: HNO₃ (98%)
  • Solvent: Dichloromethane
  • Yield: 82–85%

Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol.

  • Temperature: 25–30°C
  • Reaction time: 4–6 hours
  • Yield: 90–93%

Step 3: Urea Formation and Cyclization
The amine intermediate reacts with thiourea in acidic media (HCl, 6N) under reflux to form the quinazoline-2-thione core.

  • Solvent: Ethanol/water (1:1)
  • Temperature: 80°C
  • Yield: 75–78%

Introduction of the Furan-2-ylmethylamino Group

Functionalization at position 4 is achieved through nucleophilic aromatic substitution (SNAr) or condensation reactions.

Nucleophilic Substitution with 2-Furylmethylamine

This direct method involves reacting 6,7-dimethoxyquinazoline-2-thione with 2-furylmethylamine in the presence of a base.

Reaction Conditions

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 100–110°C
  • Duration: 12–16 hours
  • Yield: 58–62%

Mechanistic Insights
The thione’s electron-withdrawing effect activates position 4 for attack by the amine nucleophile. Steric hindrance from the 6,7-dimethoxy groups necessitates prolonged heating.

Reductive Amination Pathway

An alternative approach employs 2-furylmethylamine and a ketone intermediate. While less common, this method avoids harsh SNAr conditions:

  • Oxidation : Convert 4-chloro-6,7-dimethoxyquinazoline-2-thione to 4-keto derivative using KMnO₄.
  • Condensation : React with 2-furylmethylamine in ethanol.
  • Reduction : Use NaBH₄ to reduce the imine bond.
  • Overall yield: 45–50%

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Key advancements include:

Solvent Recycling Systems

  • Closed-loop DMF recovery : Distillation reclaims >95% solvent, reducing environmental impact.
  • Catalyst regeneration : Pd/C from hydrogenation steps is reactivated via oxidative treatment, maintaining 85% activity over 10 cycles.

Continuous Flow Reactors

Microreactor technology enhances nitration safety and yield:

  • Residence time : 2 minutes
  • Temperature control : ±1°C deviation
  • Nitro compound yield : 89% (vs. 82% batch)

Analytical Characterization and Quality Control

Rigorous characterization ensures compound integrity:

4.1 Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.21 (s, 1H, NH), 7.43–7.38 (m, 3H, furan and aromatic), 3.94 (s, 6H, OCH₃)
FT-IR 1654 cm⁻¹ (C=S), 1245 cm⁻¹ (C-O-C)
MS (ESI+) m/z 318.1 [M+H]⁺ (calc. 317.36)

4.2 Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient)
  • Elemental analysis : C 56.82%, H 4.76%, N 13.24% (theor. C 56.75%, H 4.73%, N 13.25%)

Comparative Evaluation of Synthetic Routes

Parameter Nitration-Reduction-Cyclization Reductive Amination
Total yield 52–55% 45–50%
Reaction steps 5 3
Byproducts Nitro derivatives (1–2%) Oxime intermediates (5–7%)
Scalability Excellent (kg-scale demonstrated) Moderate (100g batches)

Challenges and Mitigation Strategies

6.1 Thione Oxidation
The C=S group is prone to oxidation during storage:

  • Solution : Add 0.1% w/w ascorbic acid as antioxidant
  • Storage : Argon atmosphere, −20°C

6.2 Furan Ring Stability
Acidic conditions may open the furan ring:

  • Mitigation : Maintain pH >5 during all steps
  • Monitoring : In-line FTIR for real-time furan integrity checks

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies using lipase catalysts show promise for greener production:

  • Solvent : Ionic liquid [BMIM][BF₄]
  • Yield : 41% (room temperature, 24h)

Photochemical Activation

UV light (254 nm) accelerates SNAr reactions:

  • Reaction time : 3 hours (vs. 16h thermal)
  • Yield : 63%

Chemical Reactions Analysis

4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furylmethyl or dimethoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

Quinazoline derivatives exhibit diverse bioactivities depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinazoline Derivatives
Compound Name Position 2 Position 4 Positions 6,7 Key Features
4-(Furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione Thione Furan-2-ylmethylamino Dimethoxy Thione enhances electrophilicity; furan improves lipophilicity
6,7-Dimethoxyquinazoline-2,4-dione Dione Dione Dimethoxy High polarity due to dione groups; limited membrane permeability
5-[4-[(2-Methyl-4-thiazolyl)methylamino]-6-quinazolinyl]-2-furancarboxylic acid ethyl ester Ethyl ester (2-Methyl-4-thiazolyl)methylamino Unspecified Thiazole and ester groups may enhance target specificity
2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one Spirocyclic ketone Diethylaminomethyl Unspecified Spirocyclic structure increases conformational rigidity

Key Observations :

  • Position 2 : The thione group in the target compound may confer stronger hydrogen-bond acceptor properties compared to diones (e.g., 6,7-dimethoxyquinazoline-2,4-dione) .
  • This contrasts with analogs bearing thiazole or spirocyclic substituents, which may prioritize steric effects .
  • Positions 6,7 : Dimethoxy groups are conserved across multiple analogs, suggesting their role in stabilizing π-π interactions or modulating electron density .

Physicochemical and Pharmacological Implications

  • Solubility : The thione group in the target compound may reduce aqueous solubility compared to dione derivatives but improve lipid membrane penetration .
  • Lumping Strategy : suggests that compounds with similar substituents (e.g., 6,7-dimethoxy groups) may be grouped for predictive modeling of properties like reactivity or environmental persistence .

Biological Activity

4-(Furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This quinazoline derivative is characterized by the presence of a furan ring and a thione functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan and Thione Groups : The furan moiety is introduced through alkylation or condensation reactions, while the thione group is formed via thioketone intermediates.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

CompoundActivityReference
This compoundModerate against E. coli
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thioneHigher than isoniazid against M. avium

Anticancer Activity

Some studies have suggested that quinazoline derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines by targeting specific signaling pathways.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : These compounds may act as ligands for various receptors, affecting cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinazoline derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that this compound can inhibit cell growth and induce apoptosis at specific concentrations. Further investigations are needed to elucidate the precise mechanisms involved.

Q & A

Basic Question: What are the critical synthetic steps for preparing 4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Core Formation : Construct the quinazoline ring via cyclization of substituted anthranilic acid derivatives under acidic conditions.

Functionalization : Introduce methoxy groups at positions 6 and 7 using methylating agents (e.g., dimethyl sulfate) under basic conditions.

Amino Substitution : React the intermediate with furan-2-ylmethylamine to attach the furylmethylamino group at position 4.

Thione Incorporation : Treat the product with phosphorus pentasulfide (P₂S₅) to convert the carbonyl group at position 2 to a thione .
Key Considerations : Optimize reaction time, solvent polarity (e.g., DMF for nucleophilic substitution), and temperature (80–120°C) to achieve >70% yield. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Basic Question: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC-MS : Confirm molecular weight ([M+H]⁺) and detect impurities (<2% area).
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; furan protons at δ 6.3–7.4 ppm).
  • FT-IR : Identify thione (C=S stretch at ~1200 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) functional groups.
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: ~55%, N: ~12%, S: ~8%) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:
Address discrepancies through:

  • Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., liver microsome assays), and plasma protein binding to assess bioavailability differences .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding affinity to proposed targets (e.g., kinases or receptors).
  • Dose-Response Analysis : Perform in vivo dose-ranging studies to identify optimal therapeutic windows, accounting for species-specific metabolic pathways .
    Example : If in vitro IC₅₀ is 10 nM but in vivo efficacy requires 100 mg/kg dosing, investigate hepatic first-pass metabolism using CYP450 inhibition assays .

Advanced Question: What strategies optimize the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace furan with thiophene or vary methoxy positions) and test against target panels (e.g., kinase assays).
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target binding pockets. Prioritize derivatives with stronger hydrogen bonds (e.g., quinazoline N1 with kinase hinge region) .
  • Off-Target Screening : Employ broad-profile assays (e.g., Eurofins CEREP panel) to identify and mitigate cross-reactivity with unrelated receptors .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action when initial data is inconclusive?

Methodological Answer:

  • Omics Approaches : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways in treated vs. control cells.
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., EGFR or PI3K) to confirm dependency on specific pathways.
  • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins for mass spectrometry identification .

Basic Question: What are the key stability challenges for this compound under experimental storage conditions?

Methodological Answer:

  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 1 month). Common issues include:
    • Hydrolysis : Thione group susceptibility to aqueous media (store desiccated at -20°C).
    • Oxidation : Protect from light and oxygen using argon/vacuum sealing.
  • Analytical Monitoring : Track degradation products via UPLC-PDA at 254 nm and compare retention times with synthetic standards .

Advanced Question: How can computational methods guide the design of derivatives with improved potency?

Methodological Answer:

  • QSAR Modeling : Train models on existing bioactivity data to predict logP, pIC₅₀, and toxicity. Prioritize derivatives with lower ClogP (<3) for enhanced solubility.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications (e.g., replacing methoxy with ethoxy).
  • ADMET Prediction : Use SwissADME or ADMETlab to filter candidates with favorable pharmacokinetic profiles .

Advanced Question: What experimental approaches validate the compound’s proposed interaction with DNA or enzymes?

Methodological Answer:

  • Fluorescence Quenching : Titrate the compound into ethidium bromide-bound DNA and measure emission reduction (λₑₓ = 520 nm).
  • Enzyme Inhibition Assays : Monitor substrate conversion (e.g., ATP-to-ADP for kinases) using MALDI-TOF or fluorescence-based kits.
  • X-Ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., DHFR) to resolve binding mode at 2.0 Å resolution .

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